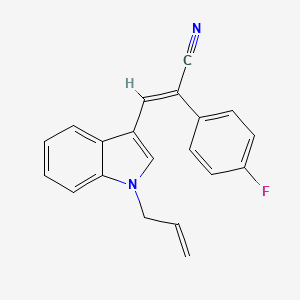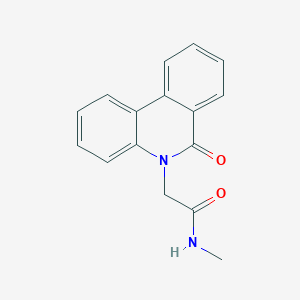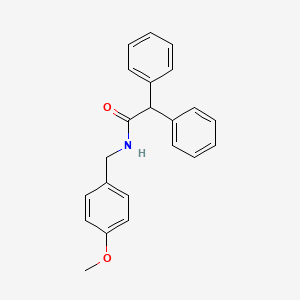
3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile, also known as AIF-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile is not fully understood, but it is believed to act on multiple pathways in the body. 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile can reduce the production of inflammatory cytokines and induce apoptosis in cancer cells. 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile and its potential therapeutic applications.
In conclusion, 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been successfully replicated in several research studies. 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been studied for its potential use in treating cancer and neurodegenerative diseases, and its mechanism of action is believed to act on multiple pathways in the body. While 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has several advantages for lab experiments, there are also limitations to its use. There are several potential future directions for research on 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile, including its use in combination with other drugs and further understanding of its mechanism of action.
合成法
The synthesis of 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile involves the reaction of 1-allyl-3-(4-fluorophenyl)-1H-indole with acrylonitrile in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile. This synthesis method has been successfully replicated in several research studies.
科学的研究の応用
3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has anti-inflammatory properties and can reduce the production of inflammatory cytokines. Another study found that 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2/c1-2-11-23-14-17(19-5-3-4-6-20(19)23)12-16(13-22)15-7-9-18(21)10-8-15/h2-10,12,14H,1,11H2/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYBTGDTEUZSME-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate](/img/structure/B5148418.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5148424.png)

![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5148429.png)
![3,5-dinitro-2-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5148438.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148440.png)
![5-bromo-2-[2-(4-sec-butylphenoxy)ethoxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5148444.png)
![5-[4-(3-chloro-4-methoxybenzyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5148451.png)

![2-(2-{4-[(4-methoxy-3-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5148457.png)

![2-methyl-9-(4-methylbenzyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5148467.png)
![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5148478.png)